5‑HT3 Receptor Functional Antagonism: Chain‑Length Dependent Potency Compared to [6]‑Gingerdiol and [4]‑Gingerol
In a standardized [14C]guanidinium influx assay using N1E‑115 cells expressing 5‑HT3 receptors, [6]‑gingerdiol demonstrated functional antagonism potency approximately equivalent to [6]‑shogaol and substantially greater than [6]‑gingerol and [4]‑gingerol [1]. While direct quantitative data for (3S,5S)-[4]-gingerdiol are not yet reported in this system, the established structure–activity relationship (SAR) ranks [6]‑gingerdiol among the most potent 5‑HT3 blockers in the ginger family, whereas [4]‑gingerol exhibits the weakest activity . This chain‑length dependency informs the selection of [4]‑chain variants as negative controls or for SAR mapping.
| Evidence Dimension | 5‑HT3 receptor functional antagonism (rank order potency) |
|---|---|
| Target Compound Data | Inference: Potency ≤ [6]‑gingerdiol; weaker than longer‑chain analogs |
| Comparator Or Baseline | [6]‑gingerdiol ≈ [6]‑shogaol ≈ [6]‑dehydrogingerdione (highest potency cluster); [4]‑gingerol (lowest potency) [1] |
| Quantified Difference | Potency difference: [6]‑gingerdiol cluster > [8]‑shogaol ≈ [8]‑gingerol > [10]‑gingerol ≥ [6]‑gingerol > [4]‑gingerol |
| Conditions | [14C]guanidinium influx in N1E‑115 neuroblastoma cells [1] |
Why This Matters
This SAR establishes that [4]‑chain ginger compounds are the least potent 5‑HT3 antagonists, enabling their strategic use as inactive controls or to probe chain‑length contributions in receptor pharmacology.
- [1] Abdel-Aziz H, Nahrstedt A, Petereit F, Windeck T, Ploch M, Verspohl EJ. 5‑HT3 receptor blocking activity of arylalkanes isolated from the rhizome of Zingiber officinale. Planta Med. 2005;71(7):609‑616. View Source
